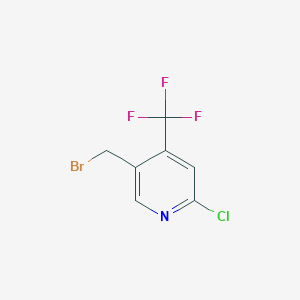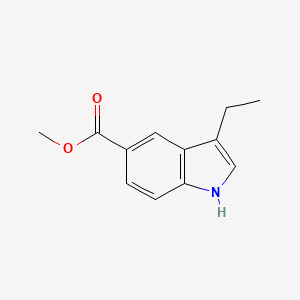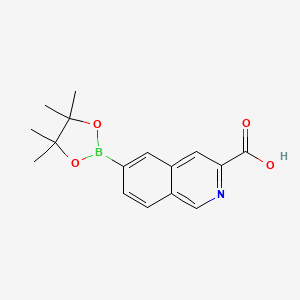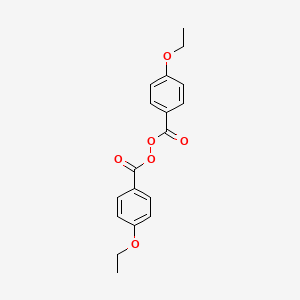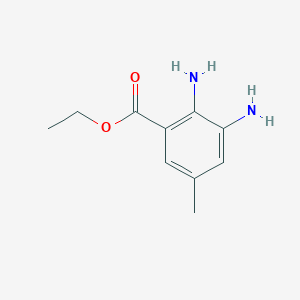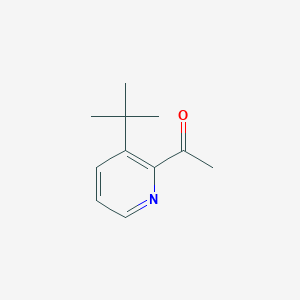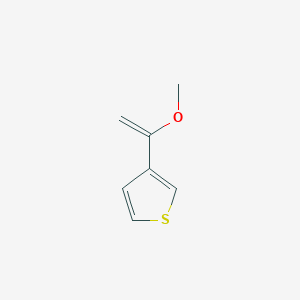
3-(1-Methoxyvinyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxyvinyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of a methoxyvinyl group in the 3-position of the thiophene ring imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyvinyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield this compound.
Another method involves the direct alkylation of 3-thiophenemethanol with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
3-(1-Methoxyvinyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methoxyvinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 3-(1-Hydroxyethyl)thiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学的研究の応用
3-(1-Methoxyvinyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(1-Methoxyvinyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative with similar aromatic properties.
3-(1-Hydroxyvinyl)thiophene: A hydroxyl-substituted analog with different reactivity.
Uniqueness
3-(1-Methoxyvinyl)thiophene is unique due to the presence of the methoxyvinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
特性
分子式 |
C7H8OS |
|---|---|
分子量 |
140.20 g/mol |
IUPAC名 |
3-(1-methoxyethenyl)thiophene |
InChI |
InChI=1S/C7H8OS/c1-6(8-2)7-3-4-9-5-7/h3-5H,1H2,2H3 |
InChIキー |
ZSJAPQXUOUHNTE-UHFFFAOYSA-N |
正規SMILES |
COC(=C)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



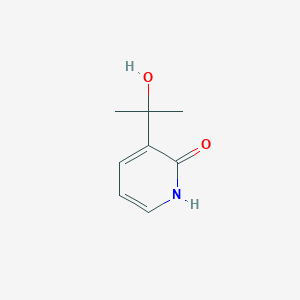
![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
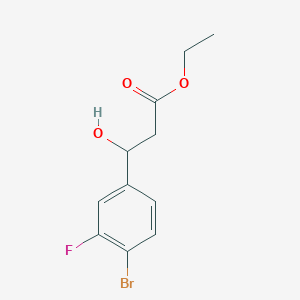
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
